Thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride
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Overview
Description
Thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that features a fused bicyclic ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential as a building block for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate .
Industrial Production Methods
Industrial production methods for thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an ATP-mimetic kinase inhibitor by binding to the ATP pocket of kinases, thereby inhibiting their activity . The nitrogen in the pyridine ring acts as a hydrogen bond acceptor, interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .
Comparison with Similar Compounds
Similar Compounds
- Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride
- Thieno[3,2-d]pyrimidine
- Thieno[3,4-b]pyridine
Uniqueness
Thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride is unique due to its specific ring structure, which provides distinct electronic and steric properties. These properties make it particularly suitable for use as a kinase inhibitor, a feature that is not as pronounced in its similar compounds .
Properties
Molecular Formula |
C8H6ClNO2S |
---|---|
Molecular Weight |
215.66 g/mol |
IUPAC Name |
thieno[3,2-c]pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H5NO2S.ClH/c10-8(11)6-4-12-7-1-2-9-3-5(6)7;/h1-4H,(H,10,11);1H |
InChI Key |
DEUDDWXYIBQTSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1SC=C2C(=O)O.Cl |
Origin of Product |
United States |
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